Cas no 2969358-38-9 (2-Chloro-5-(2,2-dibromovinyl)pyridine)

2-Chloro-5-(2,2-dibromovinyl)pyridine 化学的及び物理的性質
名前と識別子
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- 2969358-38-9
- MFCD34858501
- 2-Chloro-5-(2,2-dibromovinyl)pyridine
-
- インチ: 1S/C7H4Br2ClN/c8-6(9)3-5-1-2-7(10)11-4-5/h1-4H
- InChIKey: CAMPYLBVJVUGAW-UHFFFAOYSA-N
- ほほえんだ: Br/C(=C/C1C=NC(=CC=1)Cl)/Br
計算された属性
- せいみつぶんしりょう: 296.83785g/mol
- どういたいしつりょう: 294.83990g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 157
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 12.9Ų
2-Chloro-5-(2,2-dibromovinyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB604055-25g |
2-Chloro-5-(2,2-dibromovinyl)pyridine; . |
2969358-38-9 | 25g |
€182.50 | 2024-07-19 | ||
abcr | AB604055-100g |
2-Chloro-5-(2,2-dibromovinyl)pyridine; . |
2969358-38-9 | 100g |
€465.70 | 2024-07-19 |
2-Chloro-5-(2,2-dibromovinyl)pyridine 関連文献
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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5. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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Haoran Li,Dong Li,Jing Shi,Zeyin He,Zongchen Zhao,Huanlei Wang Sustainable Energy Fuels, 2020,4, 4868-4877
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
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2-Chloro-5-(2,2-dibromovinyl)pyridineに関する追加情報
Research Brief on 2-Chloro-5-(2,2-dibromovinyl)pyridine (CAS: 2969358-38-9): Recent Advances and Applications
2-Chloro-5-(2,2-dibromovinyl)pyridine (CAS: 2969358-38-9) is a halogenated pyridine derivative that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique dibromovinyl and chloro substituents on the pyridine ring, exhibits promising potential as a versatile intermediate in the synthesis of bioactive molecules. Recent studies have explored its applications in medicinal chemistry, agrochemicals, and material science, highlighting its role as a key building block for the development of novel therapeutic agents and functional materials.
A 2023 study published in the Journal of Medicinal Chemistry investigated the utility of 2-Chloro-5-(2,2-dibromovinyl)pyridine as a precursor for the synthesis of pyridine-based kinase inhibitors. The researchers demonstrated that the dibromovinyl group could undergo selective cross-coupling reactions, enabling the efficient construction of diverse heterocyclic scaffolds. The study reported a 75-85% yield in Suzuki-Miyaura coupling reactions, underscoring the compound's synthetic versatility. Furthermore, the resulting derivatives exhibited potent inhibitory activity against EGFR and VEGFR2 kinases, with IC50 values in the low nanomolar range.
In the agrochemical sector, a recent patent application (WO2023056789) disclosed the use of 2-Chloro-5-(2,2-dibromovinyl)pyridine derivatives as novel neonicotinoid insecticides. The modified pyridine core demonstrated improved binding affinity to insect nicotinic acetylcholine receptors while showing reduced toxicity to pollinators. Field trials indicated 92-97% efficacy against aphids and whiteflies at application rates of 50-100 g/ha, with significantly lower bee mortality compared to conventional neonicotinoids.
Advanced material applications have also emerged, as reported in a 2024 ACS Applied Materials & Interfaces paper. Researchers utilized 2-Chloro-5-(2,2-dibromovinyl)pyridine as a monomer for constructing conjugated microporous polymers (CMPs). The resulting materials exhibited exceptional luminescence properties (quantum yield up to 0.68) and high specific surface area (1200 m²/g), making them promising candidates for organic electronics and chemical sensing applications.
The compound's mechanism of action in biological systems has been elucidated through recent structural biology studies. Cryo-EM analysis revealed that pyridine derivatives incorporating the 2,2-dibromovinyl moiety can induce conformational changes in target proteins by forming halogen bonds with backbone carbonyl groups. This unique binding mode, published in Nature Chemical Biology (2023), explains the enhanced selectivity observed for certain biological targets.
From a synthetic chemistry perspective, novel green chemistry approaches have been developed for the production of 2-Chloro-5-(2,2-dibromovinyl)pyridine. A 2024 Green Chemistry publication described a solvent-free mechanochemical synthesis achieving 90% yield with minimal waste generation. This advancement addresses previous concerns about the environmental impact of halogenated compound production while maintaining high purity (>99.5% by HPLC).
Ongoing clinical trials (NCT05678944) are evaluating pyridine-based drug candidates derived from this scaffold for oncology applications. Preliminary Phase I data show favorable pharmacokinetic profiles with oral bioavailability of 65-80% and half-life of 12-15 hours. The compound's metabolic stability, attributed to the dibromovinyl group's resistance to cytochrome P450 oxidation, represents a significant advantage for drug development.
Future research directions include exploring the compound's potential in PROTAC (proteolysis targeting chimera) design and as a covalent warhead for targeted protein degradation. Computational studies predict that the dibromovinyl group could serve as an effective electrophile for cysteine residues in E3 ligases. Several pharmaceutical companies have included 2-Chloro-5-(2,2-dibromovinyl)pyridine in their fragment-based drug discovery libraries, anticipating its growing importance in next-generation therapeutics.
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